molecular formula C41H58N8O11 B1446244 H-Gly-Glu-Gly-Phe-Leu-Gly-D-Phe-Leu-OH CAS No. 61393-34-8

H-Gly-Glu-Gly-Phe-Leu-Gly-D-Phe-Leu-OH

Cat. No. B1446244
CAS RN: 61393-34-8
M. Wt: 838.9 g/mol
InChI Key: UAZQITQLVQKOSW-NRQMHRBESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Peptides are short chains of amino acids linked by peptide bonds. They are a fundamental component of cells that carry out important biological functions. The peptide you mentioned is a sequence of amino acids, where “Gly” stands for Glycine, “Glu” for Glutamic acid, “Phe” for Phenylalanine, and “Leu” for Leucine .


Synthesis Analysis

Peptides are typically synthesized using techniques like solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain, which is attached to insoluble polymer beads .


Molecular Structure Analysis

The structure of a peptide can be analyzed using various techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and cryo-electron microscopy. These methods can provide detailed information about the three-dimensional arrangement of atoms in the peptide .


Chemical Reactions Analysis

Peptides can undergo various chemical reactions. One of the most common is the formation and breaking of peptide bonds, which link amino acids together. Other reactions can involve the side chains of the amino acids, depending on their chemical properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of a peptide can be influenced by factors such as its size, shape, charge, and hydrophobicity. These properties can affect how the peptide interacts with other molecules and its environment .

Scientific Research Applications

  • Lipolytic and Lipogenic Actions :

    • Synthetic peptides, including sequences similar to H-Gly-Glu-Gly-Phe-Leu-Gly-D-Phe-Leu-OH, have been studied for their lipolytic and lipogenic actions. Certain peptides have shown the ability to stimulate or inhibit lipolysis and lipogenesis in fat cells, indicating potential applications in metabolic research and possibly in the treatment of metabolic disorders (Masuno, Ohara, Ide, & Okuda, 1984).
  • Affinity Ligands for Thermolysin :

    • Glycyl-D-phenylalanine (Gly-D-Phe), a component of the peptide, has been characterized as an effective affinity ligand for thermolysin, suggesting potential applications in enzyme purification and biochemical studies (Yasukawa, Kusano, Nakamura, & Inouye, 2006).
  • Pharmacological Characterization of Analogues :

    • Research on analogues of glucagon-like peptide-2 containing components of the peptide indicates potential in the treatment of intestinal diseases. These studies contribute to understanding the pharmacokinetic characteristics and therapeutic potential of peptide-based drugs (Wiśniewski et al., 2016).
  • Enkephalin Hydrolysis :

    • Studies on the hydrolysis of enkephalin, which shares structural similarities with H-Gly-Glu-Gly-Phe-Leu-Gly-D-Phe-Leu-OH, reveal insights into the biological activity and enzymatic breakdown of opioid peptides. This research has implications for understanding opioid peptide function in the nervous system (Vogel & Altstein, 1977).
  • Thrombin Interaction with Fibrinogen :

    • Peptides containing phenylalanine and leucine residues have been shown to be critical for the interaction of thrombin with fibrinogen, illuminating the molecular mechanisms underlying blood clotting and coagulation disorders (Marsh, Meinwald, Lee, & Scheraga, 1982).
  • Antioxidant Activities of Peptides :

    • Research on glutathione-derived peptides, including those with leucine and phenylalanine residues, highlights the relationship between peptide structure and antioxidant activities. This is relevant in the study of oxidative stress and potential therapeutic applications (Liao et al., 2016).

Safety And Hazards

The safety and hazards associated with a peptide depend on its specific properties. Some peptides are toxic, while others are harmless. It’s important to handle peptides with care and use appropriate safety measures .

Future Directions

The field of peptide research is continually evolving, with new methods for peptide synthesis and analysis being developed. Additionally, peptides are being explored for use in various applications, including drug development and as tools for studying biological processes .

properties

IUPAC Name

(2S)-2-[[(2R)-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-4-carboxybutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H58N8O11/c1-24(2)17-29(38(56)44-23-35(52)47-31(20-27-13-9-6-10-14-27)40(58)49-32(41(59)60)18-25(3)4)48-39(57)30(19-26-11-7-5-8-12-26)46-34(51)22-43-37(55)28(15-16-36(53)54)45-33(50)21-42/h5-14,24-25,28-32H,15-23,42H2,1-4H3,(H,43,55)(H,44,56)(H,45,50)(H,46,51)(H,47,52)(H,48,57)(H,49,58)(H,53,54)(H,59,60)/t28-,29-,30-,31+,32-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAZQITQLVQKOSW-NRQMHRBESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)NCC(=O)N[C@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H58N8O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

838.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-Gly-Glu-Gly-Phe-Leu-Gly-D-Phe-Leu-OH

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
G Misinzo, P Delputte, H Nauwynck - Veterinary research, 2008 - hal.science
… (H-Gly-Glu-Gly-Phe-Leu-Gly-D-PheLeu-OH) was obtained from Bachem (Bubendorf, … inhibitors for cathepsin D (the inhibitory peptide H-GlyGlu-Gly-Phe-Leu-Gly-D-Phe-Leu-OH) and …
Number of citations: 47 hal.science
A Gowran, VA Campbell - Journal of neurochemistry, 2008 - Wiley Online Library
… The cell-permeable cathepsin-D inhibitor octapeptide, H-Gly-Glu-Gly-Phe-Leu-Gly-d-Phe-Leu-OH (Bachem, St. Helens, UK) was stored at −20C as a 5 mM stock solution in …
Number of citations: 50 onlinelibrary.wiley.com
J Hou, R Li, S Qiao, X Chen, G Xing… - Journal of Virology, 2020 - Am Soc Microbiol
… A noncytotoxic specific cathepsin D inhibitor (H-Gly-Glu-Gly-Phe-Leu-Gly-d-Phe-Leu-OH) did not influence PRRSV membrane fusion and infection as pepstatin A (Fig. 6A to F). We …
Number of citations: 9 journals.asm.org

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